molecular formula C14H17N3O5S B2414834 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 1251578-09-2

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2414834
CAS No.: 1251578-09-2
M. Wt: 339.37
InChI Key: GHRYWHQCQHLOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with a complex structure, including a methoxyphenoxy group, an oxadiazole ring, and a cyclopropane sulfonamide group . These groups are common in many pharmaceuticals and organic compounds, suggesting potential applications in these areas .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques could potentially be used to analyze the structure of the compound .


Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. For example, the oxadiazole ring is known to participate in various chemical transformations .

Scientific Research Applications

1. Role in Serotonin Receptor Antagonism

Research has identified analogues of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide as potent and selective antagonists for 5-HT(1B/1D) receptors, which are critical in the modulation of serotonin levels in the brain. These compounds exhibit high affinity for rat and calf 5-HT(1B/1D) receptors, offering potential for the treatment of migraine through the inhibition of serotonin release in the cortex of guinea pigs (Liao et al., 2000).

2. Biocatalysis in Drug Metabolism

The use of microbial-based surrogate biocatalytic systems demonstrates the potential for producing mammalian metabolites of biaryl-bis-sulfonamide compounds, such as this compound. This approach aids in the structural characterization of drug metabolites, supporting drug development processes by providing analytical standards for clinical investigations (Zmijewski et al., 2006).

3. Photodynamic Therapy Applications

Compounds with sulfonamide linkers have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable photophysical and photochemical properties, including high singlet oxygen quantum yields, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

4. Selectivity and Potency in CNS Disorders

N-alkylated arylsulfonamide derivatives have been identified as selective and potent 5-HT7 receptor antagonists. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, highlighting their potential for the treatment of central nervous system (CNS) disorders. The synthesis and pharmacological evaluation of these compounds provide a basis for exploring therapeutic approaches to complex diseases (Canale et al., 2016).

5. Antimicrobial and Antifungal Properties

Research into 1,3,4-thiadiazole derivatives, which share a structural resemblance with the compound of interest, has revealed broad-spectrum antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents, underscoring the importance of structural analogues in combating infectious diseases (Ameen & Qasir, 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in pharmaceuticals, it could act as an enzyme inhibitor or a specific ligand .

Safety and Hazards

Safety and hazard information would depend on the specific properties of the compound. As a general guideline, handling of organic compounds should be done with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its specific applications. Given the presence of functional groups common in pharmaceuticals, potential directions could include drug development and medicinal chemistry .

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-20-10-2-4-11(5-3-10)21-9-13-16-14(22-17-13)8-15-23(18,19)12-6-7-12/h2-5,12,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYWHQCQHLOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.